molecular formula C9H12FNO B13312907 4-Ethoxy-5-fluoro-2-methylaniline

4-Ethoxy-5-fluoro-2-methylaniline

Cat. No.: B13312907
M. Wt: 169.20 g/mol
InChI Key: PKSUTYGQJOQSNN-UHFFFAOYSA-N
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Description

4-Ethoxy-5-fluoro-2-methylaniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl groups. This compound is characterized by the presence of ethoxy, fluoro, and methyl substituents on the aniline ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-5-fluoro-2-methylaniline typically involves multi-step organic reactions. One common method is the nitration of a suitable precursor, followed by reduction to form the amine group, and subsequent substitution reactions to introduce the ethoxy and fluoro groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-5-fluoro-2-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or nitrated derivatives .

Scientific Research Applications

4-Ethoxy-5-fluoro-2-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Ethoxy-5-fluoro-2-methylaniline exerts its effects involves interactions with specific molecular targets. The ethoxy and fluoro groups can influence the compound’s reactivity and binding affinity to enzymes and receptors. These interactions can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethoxy-5-fluoro-2-methylaniline is unique due to the presence of both ethoxy and fluoro groups, which enhance its reactivity and make it a valuable intermediate in various chemical syntheses. Its unique structure allows for diverse applications in research and industry .

Properties

Molecular Formula

C9H12FNO

Molecular Weight

169.20 g/mol

IUPAC Name

4-ethoxy-5-fluoro-2-methylaniline

InChI

InChI=1S/C9H12FNO/c1-3-12-9-4-6(2)8(11)5-7(9)10/h4-5H,3,11H2,1-2H3

InChI Key

PKSUTYGQJOQSNN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)N)F

Origin of Product

United States

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